molecular formula C28H52N5O5P B1681257 Tenofovir exalidex CAS No. 911208-73-6

Tenofovir exalidex

Cat. No.: B1681257
CAS No.: 911208-73-6
M. Wt: 569.7 g/mol
InChI Key: SCTJKHUUZLXJIP-RUZDIDTESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir exalidex involves the conjugation of tenofovir with a lipid moiety to improve its bioavailability and target tissue penetration. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Tenofovir exalidex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Trials and Efficacy

  • Phase IIa Trials : ContraVir Pharmaceuticals has reported promising results from ongoing Phase IIa clinical trials evaluating TXL in treatment-naïve patients with chronic HBV infection. The trial involved 84 participants who received escalating doses of TXL (5mg to 200mg), with initial findings indicating increased antiviral activity at the highest doses, particularly 100mg .
  • Comparison with Tenofovir Disoproxil Fumarate : In early studies, TXL was compared with tenofovir disoproxil fumarate (TDF), a standard treatment for HBV. Results indicated that patients receiving the highest dose of TXL exhibited greater reductions in viral load compared to those on TDF, suggesting a potentially superior efficacy profile for TXL .
  • Safety Profile : The safety assessments conducted during these trials have shown that TXL is well-tolerated, with no serious adverse events reported. This safety profile is particularly important given the renal toxicity associated with other tenofovir formulations .

Studies on Absorption and Metabolism

  • Pharmacokinetic Studies : A Phase 1 pharmacokinetic study evaluated the absorption rates of various formulations of TXL in healthy subjects. The study aimed to compare new formulations against a reference formulation to determine optimal dosing strategies .
  • Bioavailability : Early pharmacokinetic analyses suggest that TXL allows for once-daily dosing due to its favorable absorption characteristics and sustained release profile, which contrasts with the more frequent dosing required for TDF .

Case-Control Studies

Recent case-control studies have explored cumulative tenofovir exposure among patients co-infected with HIV and HBV. These studies highlighted that patients on TDF exhibited varying levels of tenofovir diphosphate in their blood, correlating with their viral suppression status. Such findings underscore the importance of optimizing antiviral therapy for co-infected patients and suggest that TXL may offer improved outcomes due to its enhanced liver targeting .

Development of Analogues

Research into analogues of this compound has revealed promising derivatives that maintain potent antiviral activity while exhibiting improved hepatic stability and reduced toxicity profiles. These developments are critical for advancing therapeutic options against both HIV and HBV infections .

Summary Table: Key Findings on this compound

Aspect Details
Drug Class Prodrug of Tenofovir
Indication Treatment of Hepatitis B Virus (HBV)
Clinical Trial Phase Phase IIa
Dosage Range Tested 5mg to 200mg
Key Findings Increased antiviral activity at higher doses; well-tolerated
Mechanism Liver-targeting structure; reduced systemic exposure
Safety Profile No serious adverse events reported
Comparative Efficacy Higher viral load reduction compared to TDF at equivalent doses

Mechanism of Action

Tenofovir exalidex exerts its effects by targeting the liver, where it is hydrolyzed to release the active tenofovir. The active tenofovir then inhibits the reverse transcriptase enzyme, which is essential for viral replication in HIV and hepatitis B viruses. This inhibition prevents the synthesis of viral DNA, thereby reducing viral load and progression of the infection .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Tenofovir exalidex represents a significant advancement in antiviral therapy, offering a promising option for the treatment of HIV and hepatitis B with improved safety and efficacy profiles.

Biological Activity

Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).

TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .

Pharmacokinetics

The PK profile of TXL is characterized by:

  • Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
  • Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
  • Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .

Comparative Efficacy

In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .

Case Studies

  • Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
  • Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .

Data Table: Summary of Key Findings

Study/TrialFocusKey Findings
Phase 1 PK StudyPharmacokineticsConfirmed enhanced absorption and safety profile of TXL in healthy subjects.
Hepatitis B TreatmentEfficacySignificant viral load reduction with lower systemic exposure; reduced nephrotoxicity.
Comparative Analysis with TDFSafetyTXL exhibited less impact on bone mineral density and renal function than TDF .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Tenofovir exalidex's antiviral activity against HIV and HBV in preclinical studies?

Methodological Answer:

  • In vitro models : Use human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages to assess activity against HIV-1/2 subtypes, with EC₅₀ quantification (range: 0.2–7.2 nM) as a key metric .
  • In vivo models : Employ humanized mouse models or non-human primates (e.g., macaques) for pharmacokinetic (PK) and efficacy studies, focusing on oral bioavailability and tissue penetration .
  • HBV-specific assays : Utilize HepG2.2.15 cell lines or primary human hepatocytes to measure HBV DNA reduction (e.g., ≈2 log₁₀ IU/mL in Phase I trials) .

Q. How is the structural optimization of this compound linked to its improved pharmacokinetic profile compared to Tenofovir disoproxil fumarate (TDF)?

Methodological Answer:

  • Conduct lipid conjugation analysis to evaluate how the lipid moiety enhances cellular uptake and lymphatic targeting, reducing renal toxicity risks .
  • Perform plasma stability assays to measure the prodrug's conversion rate to active tenofovir, leveraging LC-MS/MS for quantification (limit of detection: 1 ng/mL) .
  • Compare tissue distribution using radiolabeled this compound in animal models to confirm prolonged half-life and reduced dosing frequency (e.g., weekly administration potential) .

Q. What statistical approaches are recommended for analyzing conflicting efficacy data in this compound clinical trials?

Methodological Answer:

  • Apply Bayesian meta-analysis to reconcile discrepancies, such as the lack of efficacy in VOICE trials (HIV prevention) versus strong HBV DNA suppression in Phase I studies .
  • Use Cox proportional hazards models to assess time-to-event outcomes (e.g., HIV seroconversion rates) and adjust for covariates like adherence rates or baseline viral load .

Advanced Research Questions

Q. How can researchers address this compound's variable efficacy against drug-resistant HIV strains (e.g., K65R mutants)?

Methodological Answer:

  • Perform genotypic resistance testing on clinical isolates to identify mutations associated with reduced susceptibility. Compare results with in vitro phenotypic assays using PBMCs .
  • Use molecular docking studies to analyze interactions between this compound and mutant reverse transcriptase (RT) variants. Reference FMO (Frontier Molecular Orbital) analysis to quantify charge transfer mechanisms (e.g., π→π* transitions) .

Q. What methodologies are critical for optimizing this compound formulations to enhance bioavailability and reduce toxicity?

Methodological Answer:

  • Employ Box-Behnken experimental design (BBD) to optimize lipid nanoparticle formulations, testing variables like lipid composition, particle size, and encapsulation efficiency .
  • Conduct proximal tubulopathy assays in renal cell lines (e.g., HK-2) to compare nephrotoxicity profiles with TDF, using biomarkers like urinary β2-microglobulin .

Q. How should researchers design combination therapy trials to evaluate this compound's synergism with other antivirals (e.g., entry inhibitors)?

Methodological Answer:

  • Use Chou-Talalay synergy analysis in vitro to calculate combination indices (CI) for this compound paired with agents like CCR5 antagonists or capsid inhibitors .
  • In clinical trials, adopt adaptive randomization to dynamically assign participants to combination arms based on interim PK/PD data .

Q. What strategies can resolve discrepancies in this compound's clinical trial outcomes between HIV and HBV studies?

Methodological Answer:

  • Perform compartment-specific PK modeling to compare drug concentrations in genital tract vs. hepatic tissues, addressing tissue-specific efficacy gaps .
  • Conduct transcriptomic profiling of host cells (e.g., RNA-seq) to identify biomarkers predictive of response variability across viral targets .

Q. Data Contradiction Analysis

Q. How can researchers reconcile this compound's high in vitro potency with mixed clinical trial results in HIV prevention?

Methodological Answer:

  • Analyze adherence data using MEMS (Medication Event Monitoring System) caps to quantify real-world dosing patterns, which may explain efficacy gaps .
  • Perform subgroup analysis stratifying participants by mucosal inflammation status, which may alter local drug activation .

Q. What computational tools are recommended to predict this compound's off-target effects and long-term safety?

Methodological Answer:

  • Use quantum mechanical/molecular mechanical (QM/MM) simulations to predict interactions with human kinases or transporters (e.g., ABCC2), linked to nephrotoxicity .
  • Leverage AI-driven toxicity prediction platforms (e.g., DeepTox) trained on historical tenofovir adverse event data to identify novel risk factors .

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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